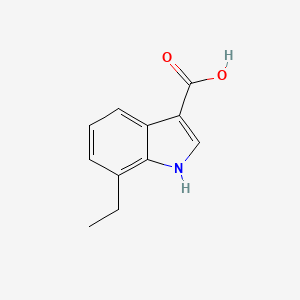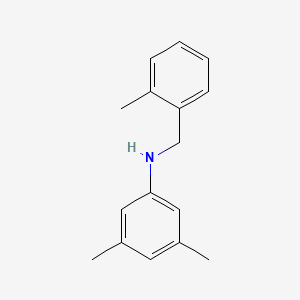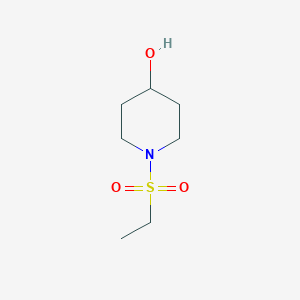![molecular formula C14H15FN4S B1437880 6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione CAS No. 1204298-00-9](/img/structure/B1437880.png)
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione
Overview
Description
The compound “6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a fluorophenyl group. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The fluorophenyl group is a common substituent in medicinal chemistry, known to influence the potency, selectivity, and metabolic stability of drug molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the piperazine ring, and the attachment of the fluorophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a fluorophenyl group. These groups could potentially influence the compound’s reactivity, stability, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of reactive groups like the pyrimidine ring and the piperazine ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the pyrimidine ring, the piperazine ring, and the fluorophenyl group) would affect properties like solubility, stability, reactivity, and bioavailability .Scientific Research Applications
1. Inhibitor of Human Equilibrative Nucleoside Transporters
- Summary of Application: This compound has been studied as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .
- Results: The compound showed inhibitory effects on ENT1 and ENT2. Among the analogues tested, compound 3c was the most potent inhibitor .
2. Neuroprotective and Anti-neuroinflammatory Agents
- Summary of Application: Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: Six compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
3. Kinase Inhibitor
- Summary of Application: This compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes.
- Results: The compound exhibits inhibitory activity against kinases such as Janus kinase (JAK) 1, 2, and 3, which are implicated in various inflammatory and autoimmune diseases.
4. Inhibitor of Urease Enzymes
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c15-11-3-1-2-4-12(11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSJFXVAAONWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=S)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



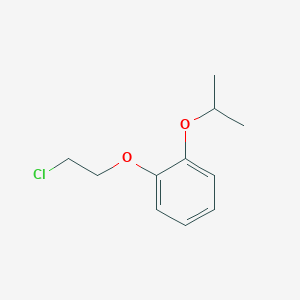
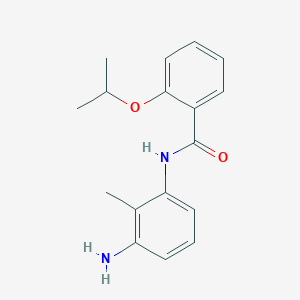
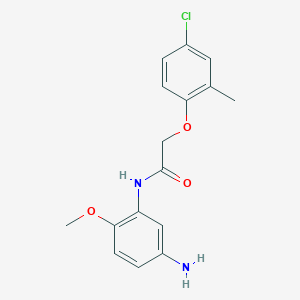
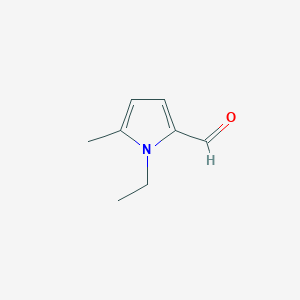
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
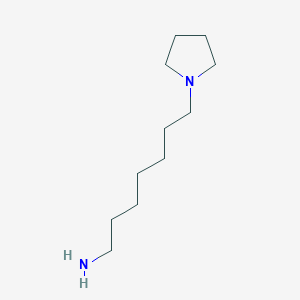
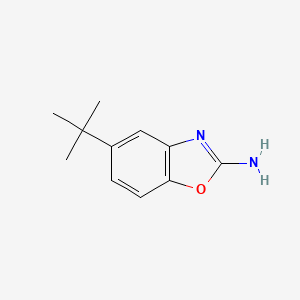
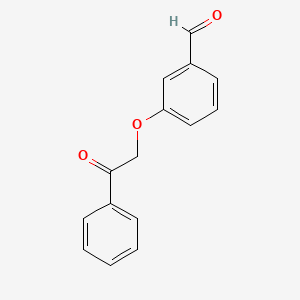
![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)
